molecular formula C15H12N4O B2958847 (1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2310124-93-5

(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2958847
CAS RN: 2310124-93-5
M. Wt: 264.288
InChI Key: DGLLUWGNYBLUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a heterocyclic organic molecule that contains both a benzimidazole and a pyrrolopyridine moiety.

Scientific Research Applications

Synthesis and Optical Properties

A study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their remarkable Stokes' shift range and tunable quantum yields. These compounds, characterized by spectroscopic and crystallographic techniques, have potential applications in the development of luminescent materials (Volpi et al., 2017).

Structural Analysis

Research on the crystal structure of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, synthesized via a novel tandem annulation reaction, contributes to our understanding of molecular geometry and intermolecular interactions, which are crucial in drug design and materials science (Yan-qing Ge et al., 2011).

Antiproliferative Activity

New conjugates containing 1H-benzo[d]imidazol and imidazo[4,5-b]pyridin moieties were synthesized and showed significant antiproliferative activity against various human cancer cell lines. Their ability to inhibit tubulin polymerization and induce apoptosis highlights their potential as cancer therapeutics (Mullagiri et al., 2018).

Antiviral and Antimicrobial Activities

A study on benzofuran-transition metal complexes, including derivatives of 1H-benzo[d]imidazol, showed potent HIV inhibitory activity, surpassing that of the standard Atevirdine. This research underscores the potential of such compounds in developing new antiviral therapies (Galal et al., 2010).

Antioxidant and Antimicrobial Properties

Compounds synthesized from 1,5,6-trimethyl-1H-benzo[d]imidazole demonstrated significant antioxidant and antimicrobial activities. Their structure-activity relationships and molecular docking studies provide insights into designing new antimicrobial agents (Bassyouni et al., 2012).

properties

IUPAC Name

3H-benzimidazol-5-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(10-3-4-12-13(6-10)18-9-17-12)19-7-11-2-1-5-16-14(11)8-19/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLLUWGNYBLUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC4=C(C=C3)N=CN4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.